molecular formula C14H18INO2 B13638274 tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B13638274
M. Wt: 359.20 g/mol
InChI Key: KLDAQKSYKVKMLN-UHFFFAOYSA-N
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Description

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates It features an indene ring system substituted with an iodine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the iodination of a precursor indene compound followed by the introduction of the tert-butyl carbamate group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent carbamation involves reacting the iodinated indene with tert-butyl isocyanate in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indene ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.

    Oxidation: Oxidized indene derivatives.

    Reduction: Reduced indene derivatives.

    Hydrolysis: Corresponding amine and tert-butanol.

Scientific Research Applications

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
  • tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • Methyl 2,3-dihydro-1H-inden-5-ylcarbamate

Uniqueness

tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. This iodine substitution can enhance the compound’s utility in various substitution reactions and potentially improve its biological activity compared to similar compounds without the iodine atom.

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

tert-butyl N-(5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,17)

InChI Key

KLDAQKSYKVKMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)I

Origin of Product

United States

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